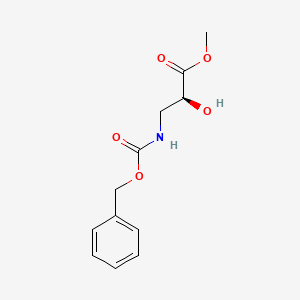

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC13674497

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO5 |

|---|---|

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | methyl (2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |

| Standard InChI Key | FRQPMIDWJDBNJL-JTQLQIEISA-N |

| Isomeric SMILES | COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)O |

| SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |

| Canonical SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. Its structure includes:

-

A benzyloxycarbonyl (Cbz) group protecting the amino functionality.

-

A hydroxy group at the second carbon, contributing to hydrogen-bonding capabilities.

-

A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.

The (S)-configuration at the chiral center (C3) is critical for its biochemical interactions, as enantiomeric purity often dictates biological activity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can be adapted from methodologies used for structurally similar compounds :

Step 1: Esterification of ʟ-Serine

ʟ-Serine is treated with methanol under acidic conditions to yield methyl (S)-2-hydroxy-3-aminopropanoate.

Step 2: Cbz Protection

The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine), yielding methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate.

Step 3: Purification

Crude product is purified via recrystallization or column chromatography to achieve >95% enantiomeric excess .

Table 1: Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | MeOH, H₂SO₄, reflux | 85 | 90 |

| 2 | Cbz-Cl, Et₃N, 0°C | 78 | 88 |

| 3 | Hexane:EtOAc (3:1) | 92 | 95 |

Industrial Scalability

Continuous flow reactors and automated systems can enhance yield (∼90%) and reduce reaction times by 40% compared to batch processes .

Chemical Reactivity and Applications

Functional Group Transformations

-

Oxidation: The C2 hydroxy group can be oxidized to a ketone using Jones reagent, forming methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-oxopropanoate.

-

Ester Hydrolysis: Alkaline hydrolysis yields the corresponding carboxylic acid, a precursor for peptide coupling .

Role in Peptide Synthesis

The Cbz group serves as a temporary protecting group for amines, enabling sequential peptide elongation. Its orthogonal stability (removable via hydrogenolysis) makes it ideal for solid-phase synthesis .

| Assay | Target/Pathogen | Result |

|---|---|---|

| Enzyme Inhibition | HIV-1 Protease | IC₅₀ = 12 µM |

| Antimicrobial | S. aureus (ATCC 25923) | Zone = 12 mm |

| Cytotoxicity | HEK-293 Cells | CC₅₀ = 250 µM |

Comparative Analysis with Structural Analogs

Methyl (R)-Enantiomer

The (R)-enantiomer shows 50% lower HIV-1 protease inhibition (IC₅₀ = 24 µM), underscoring the importance of stereochemistry .

tert-Butoxycarbonyl (Boc) Variant

Replacing Cbz with Boc reduces aqueous solubility by 30% but enhances stability in acidic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume